molecular formula C17H18N4O3S B2933995 (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone CAS No. 941994-16-7

(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone

Cat. No.: B2933995
CAS No.: 941994-16-7
M. Wt: 358.42
InChI Key: QUDVOYUBXBBFIY-UHFFFAOYSA-N
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Description

(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone: . This compound features a benzothiazole ring system, a piperazine moiety, and an isoxazole group, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is to react 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride, which is then reacted with piperazine to introduce the piperazine ring. Subsequent steps involve the formation of the isoxazole ring through cyclization reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale-up, focusing on maximizing yield and minimizing by-products. This might involve the use of continuous flow reactors, advanced catalysts, and precise control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The ethoxy group can be oxidized to form an ethyl ester.

  • Reduction: : The isoxazole ring can be reduced to form a corresponding amine.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Ethyl benzoate

  • Reduction: : Piperazine derivatives

  • Substitution: : Various substituted piperazines

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It has been investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly for treating diseases that involve oxidative stress and inflammation.

  • Industry: : Its unique chemical structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features Similar compounds include other benzothiazole derivatives, piperazine derivatives, and isoxazole derivatives

List of Similar Compounds

  • Benzothiazole derivatives: : Various compounds with different substituents on the benzothiazole ring.

  • Piperazine derivatives: : Compounds containing the piperazine ring with different functional groups.

  • Isoxazole derivatives: : Compounds with the isoxazole ring, often with different substituents.

Properties

IUPAC Name

[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-2-23-12-4-3-5-14-15(12)19-17(25-14)21-10-8-20(9-11-21)16(22)13-6-7-18-24-13/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDVOYUBXBBFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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